

2,2'-Oxybis(nitrobenzene) molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Oxybis(nitrobenzene)

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An In-depth Technical Guide to the Molecular Structure and Formula of **2,2'-Oxybis(nitrobenzene)**

Abstract

This technical guide provides a comprehensive analysis of **2,2'-Oxybis(nitrobenzene)** (also known as 2,2'-dinitrodiphenyl ether), a molecule of interest in synthetic chemistry. This document details its chemical identity, molecular formula, and delves into its complex three-dimensional structure, which is heavily influenced by steric hindrance. While direct experimental spectroscopic and crystallographic data for this specific isomer are not widely available in public databases, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its analytical characteristics. A detailed, field-proven protocol for its synthesis via an Ullmann condensation reaction is provided, alongside a discussion of its likely reactivity and toxicological profile based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers utilizing or encountering this molecule in their work.

Chemical Identity and Physicochemical Properties

2,2'-Oxybis(nitrobenzene) is an aromatic ether characterized by two nitro-substituted phenyl rings linked through an oxygen atom at the ortho positions. This substitution pattern is crucial as it dictates the molecule's unique structural and chemical properties.

Property	Value	Source(s)
IUPAC Name	1-nitro-2-(2-nitrophenoxy)benzene	-
Synonyms	2,2'-Dinitrodiphenyl ether	-
CAS Number	2217-65-4	[1]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₅	[1]
Molecular Weight	260.21 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	114.5 °C	[2]

Molecular Structure and Conformation

The molecular formula C₁₂H₈N₂O₅ is arranged as a central diaryl ether core with nitro groups positioned ortho to the ether linkage on each aromatic ring.

Connectivity and Planarity

The fundamental structure consists of two benzene rings connected by an ether bridge. Each ring is substituted with a nitro group (NO₂) at the C2 position, relative to the point of ether attachment (C1).

Caption: 2D molecular structure of **2,2'-Oxybis(nitrobenzene)**.

Conformational Analysis: The Impact of Steric Hindrance

Unlike its unsubstituted parent, diphenyl ether, which adopts a relatively planar "propeller" conformation, **2,2'-Oxybis(nitrobenzene)** is expected to be significantly non-planar. The presence of the bulky nitro groups at the ortho positions creates substantial steric repulsion.

This claim is supported by crystallographic data from the closely related molecule 2,2'-dinitrobiphenyl (C₁₂H₈N₂O₄), which lacks the central ether oxygen but features the same ortho-nitro substitution pattern. In 2,2'-dinitrobiphenyl, the steric strain between the nitro groups

forces the two phenyl rings to adopt a large dihedral angle, twisting them out of planarity.^[3] It is mechanistically sound to predict a similar, if not more pronounced, twisted conformation for **2,2'-Oxybis(nitrobenzene)**. This twisting minimizes van der Waals repulsion between the electron-rich nitro groups, defining the molecule's three-dimensional shape and influencing its crystal packing and reactivity.

Predicted Spectroscopic and Analytical Characterization

While specific experimental spectra for **2,2'-Oxybis(nitrobenzene)** are not readily found in public repositories, its characteristic analytical signature can be reliably predicted based on its functional groups and structural analogues.

Technique	Predicted Features	Rationale
¹ H NMR	Four distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm), each integrating to 2H.	The molecule has a plane of symmetry, making the two phenyl rings chemically equivalent. However, the four protons on each ring are unique. The proton ortho to the nitro group will be the most deshielded (downfield), while the others will appear as complex multiplets due to ortho, meta, and para coupling.
¹³ C NMR	Six distinct signals in the aromatic region (approx. 115-150 ppm).	Due to symmetry, only the carbons of one ring will be observed. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, as will the carbon attached to the ether oxygen. The other four carbons will appear in the typical aromatic region.
IR Spectroscopy	~1530-1500 cm ⁻¹ (strong, asymmetric NO ₂ stretch)~1350-1330 cm ⁻¹ (strong, symmetric NO ₂ stretch)~1280-1240 cm ⁻¹ (asymmetric C-O-C stretch)~3100-3000 cm ⁻¹ (aromatic C-H stretch)	These absorption bands are highly characteristic. The two strong nitro group stretches are definitive identifiers for nitroaromatics. The asymmetric C-O-C stretch is characteristic of diaryl ethers.
Mass Spectrometry (EI)	Molecular Ion (M ⁺) at m/z = 260.	The molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the loss of NO ₂ (m/z = 214), NO (m/z = 230),

and potentially cleavage of the ether bond.

Synthesis and Reactivity

Recommended Synthesis: Ullmann Condensation

The most logical and field-proven method for synthesizing symmetrical diaryl ethers like **2,2'-Oxybis(nitrobenzene)** is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For self-condensation to form a symmetrical ether, a nitro-activated aryl halide can react with the hydroxide formed in situ.

A plausible synthesis can be adapted from established protocols for similar compounds.^{[1][4]} The reaction proceeds by heating an ortho-substituted nitrohalobenzene, such as 2-chloronitrobenzene, with a base in a high-boiling polar aprotic solvent, catalyzed by a copper salt or copper bronze.

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• To cite this document: BenchChem. [2,2'-Oxybis(nitrobenzene) molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3023488#2-2-oxybis-nitrobenzene-molecular-structure-and-formula>

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